![molecular formula C13H11NO2 B047625 (7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol CAS No. 114416-29-4](/img/structure/B47625.png)
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and survival. It may also interact with specific receptors in the brain, leading to its potential neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in tumor growth, and reduce oxidative stress in the brain. It has also been studied for its potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol in lab experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations include its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
Direcciones Futuras
For research on (((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthetic method. It may also be studied for its potential use as a diagnostic tool or as a lead compound for the development of new drugs. Additionally, its pharmacokinetics and pharmacodynamics properties need to be further explored to determine its safety and efficacy in human clinical trials.
Conclusion:
(((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in clinical applications.
Métodos De Síntesis
The synthesis of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.
Propiedades
Número CAS |
114416-29-4 |
|---|---|
Nombre del producto |
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol |
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1 |
Clave InChI |
LSXFCKKEJKCERY-STQMWFEESA-N |
SMILES isomérico |
C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1 |
SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Sinónimos |
BENZO(F)QUINOLINE-7,8-DIHYDRODIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



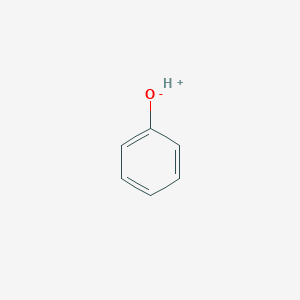
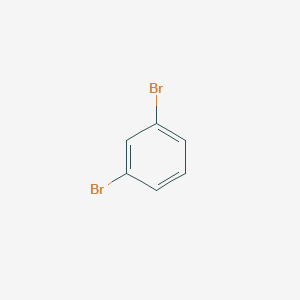

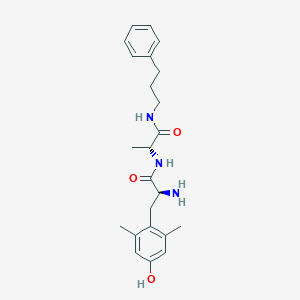
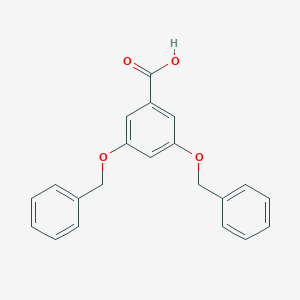
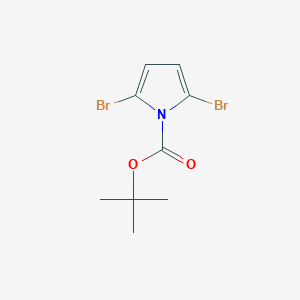
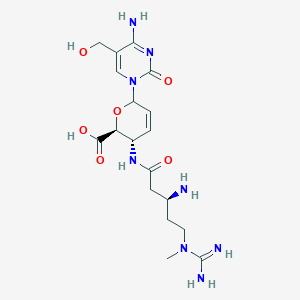
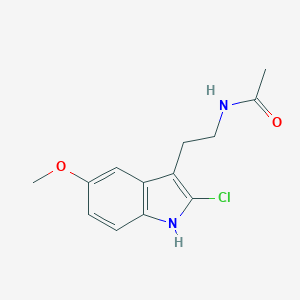
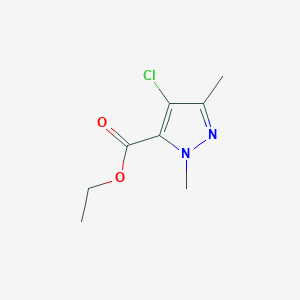
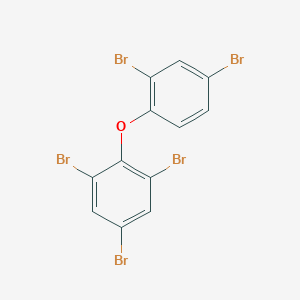
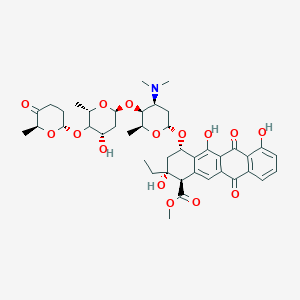
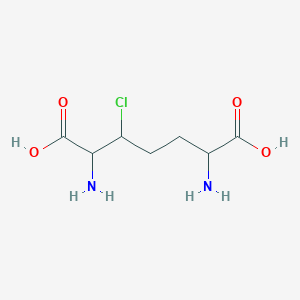
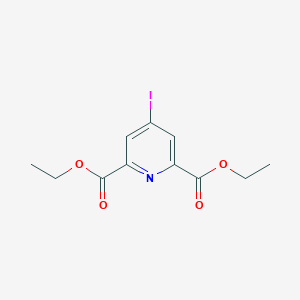
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)